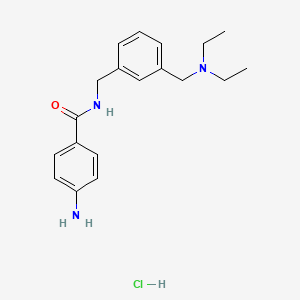
1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
“D 69” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “D 69” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .
科学的研究の応用
“D 69” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting phospholipase D, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in targeting diseases related to phospholipase D activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes
作用機序
The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .
類似化合物との比較
Similar Compounds
Compound 68: Another phospholipase D inhibitor with different selectivity profiles.
Compound 70: A structurally similar compound with variations in the benzimidazole moiety.
Uniqueness
“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .
特性
CAS番号 |
13351-02-5 |
|---|---|
分子式 |
C11H14ClN5 |
分子量 |
251.71 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
InChIキー |
AXIUXECRTOGILY-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


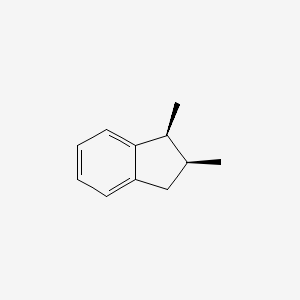

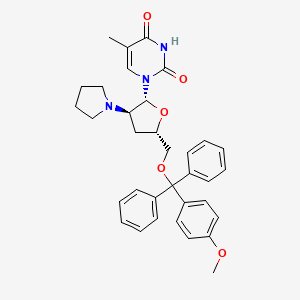
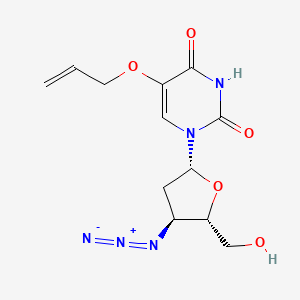
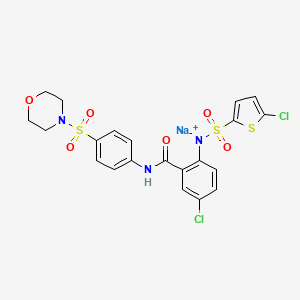
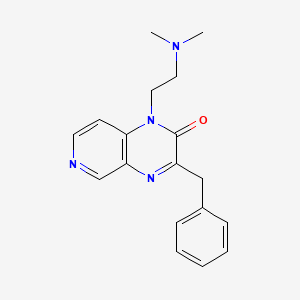
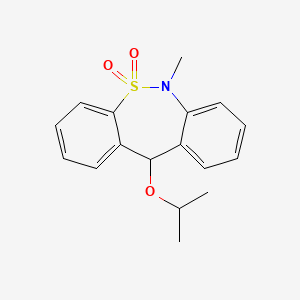
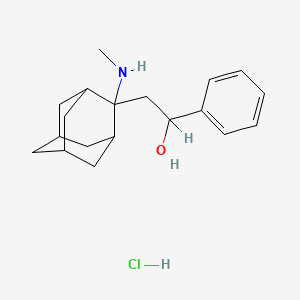

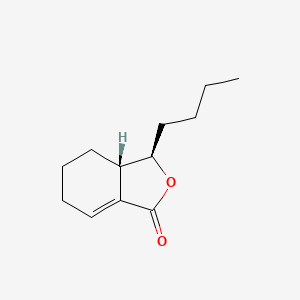
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
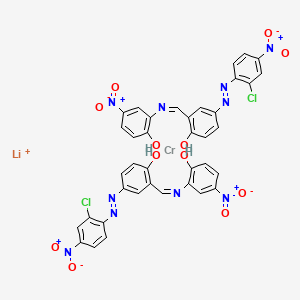
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
